

Technical Support Center: Losartan Impurity Profiling & Column Selection

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Compound of Interest

Compound Name: Losartan Impurity C

CAS No.: 114799-13-2

Cat. No.: B600978

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Status: Operational | Tier: Level 3 (Advanced Applications) Subject: Separation Strategies for Complex Losartan Impurities (Nitrosamines, Azido-isomers, and Organic Degradants)

Introduction: The Separation Challenge

Welcome to the Advanced Chromatography Support Center. If you are analyzing Losartan Potassium, you are likely facing one of three critical challenges:

- Trace quantification of mutagenic nitrosamines (NDMA, NMBA) without MS source contamination.
 - Selectivity issues with azido-tetrazole regioisomers (AZBT, AZBC) that co-elute on standard C18 phases.
 - Peak tailing of the main API due to the acidic tetrazole moiety interacting with active silanols.
- [1]

This guide moves beyond basic USP monographs to provide "field-proven" configurations for difficult separations.

Module 1: Mutagenic Impurities (Nitrosamines)

Focus: Trace analysis (LC-MS/MS) of NDMA, NDEA, and NMBA.[2]

Q: I am seeing matrix suppression when analyzing NMBA. Which column diverts the API best?

A: The massive concentration difference between Losartan (mg/mL) and nitrosamines (ng/mL) requires a column that retains the API significantly longer than the impurities, allowing for effective diversion.

Recommendation: Phenyl-Hexyl or F5 (Pentafluorophenyl) Phases.

- The Science: Nitrosamines are small and polar.[1] Losartan is bulky and aromatic.[1] A standard C18 often elutes polar nitrosamines in the void volume (ion suppression zone).[1] A Phenyl-Hexyl phase utilizes

interactions with Losartan's biphenyl-tetrazole system, increasing its retention significantly compared to the small nitrosamines.[1]

- Protocol (Based on FDA ORA/Agilent Method):
 - Column: Zorbax Eclipse Plus Phenyl-Hexyl or Kinetex F5 (100 x 4.6 mm, 2.6 µm).[1]
 - Mobile Phase A: 0.1% Formic Acid in Water.[1]
 - Mobile Phase B: Methanol.[1][3][4][5]
 - Gradient: Start high aqueous (95% A) to retain nitrosamines away from the void; ramp to high organic to elute Losartan.[1]
 - Diverter Valve: Switch to waste 1 minute before Losartan elution to protect the MS source.

Q: NDMA peak shape is poor (split/tailing) on my C18. Why?

A: NDMA is extremely polar and small.[1] On many C18 columns, "phase collapse" (dewetting) occurs at the high aqueous conditions (95-100% water) required to retain it.[1]

- Solution: Switch to a C18-AX (Anionic Exchange mixed-mode) or a Polar-Embedded C18.[1] These phases remain fully wetted in 100% aqueous conditions and interact with the nitroso group, sharpening the peak.

Module 2: The Azido-Tetrazole Isomers (The "Holy Grail")

Focus: Separating AZBT, AZBC, and AZTT.

Q: My azido impurities (AZBT/AZBC) co-elute with Losartan or each other. Is C18 the wrong choice?

A: Likely, yes. These impurities are regioisomers.^[1] Their hydrophobicity is nearly identical to the API, rendering C18 selectivity (based purely on hydrophobicity) ineffective.

Recommendation: Pentafluorophenyl (PFP) or Halo C8.^[1]

- The Science: The PFP phase is electron-deficient (Lewis acid character).^[1] It interacts strongly with the electron-rich tetrazole and azide nitrogens.^[1] Because the position of the azide group changes the electron density distribution of the molecule, the PFP column can discriminate between these isomers based on electronic shape, not just boiling point/hydrophobicity.
- Critical Parameter: Acidic Mobile Phase. You must use Formic Acid (0.1%).^[1] The tetrazole ring (pKa ~4.^[1]5) must be protonated (neutral) to interact effectively with the stationary phase.^[1]

Experimental Workflow: Azido Separation

- Column: Poroshell 120 PFP (100 x 3.0 mm, 2.7 μm).^[1]
- Flow Rate: 0.5 mL/min (Lower flow enhances interaction time for isomers).
- Temp: 40°C (Improves mass transfer).
- Gradient:
 - 0 min: 30% B (Acetonitrile)^[1]
 - 15 min: 80% B^[1]

- Note: Shallow gradient slope is key for isomer resolution.

Module 3: General Organic Impurities (USP/EP)

Focus: Triphenylmethanol and Losartan Carboxylic Acid.[1]

Q: I cannot meet the USP resolution requirement between Losartan and Triphenylmethanol.

A: This is a classic issue with older "L1" (standard C18) columns described in monographs. Triphenylmethanol is highly hydrophobic and elutes late, often broadening.[1]

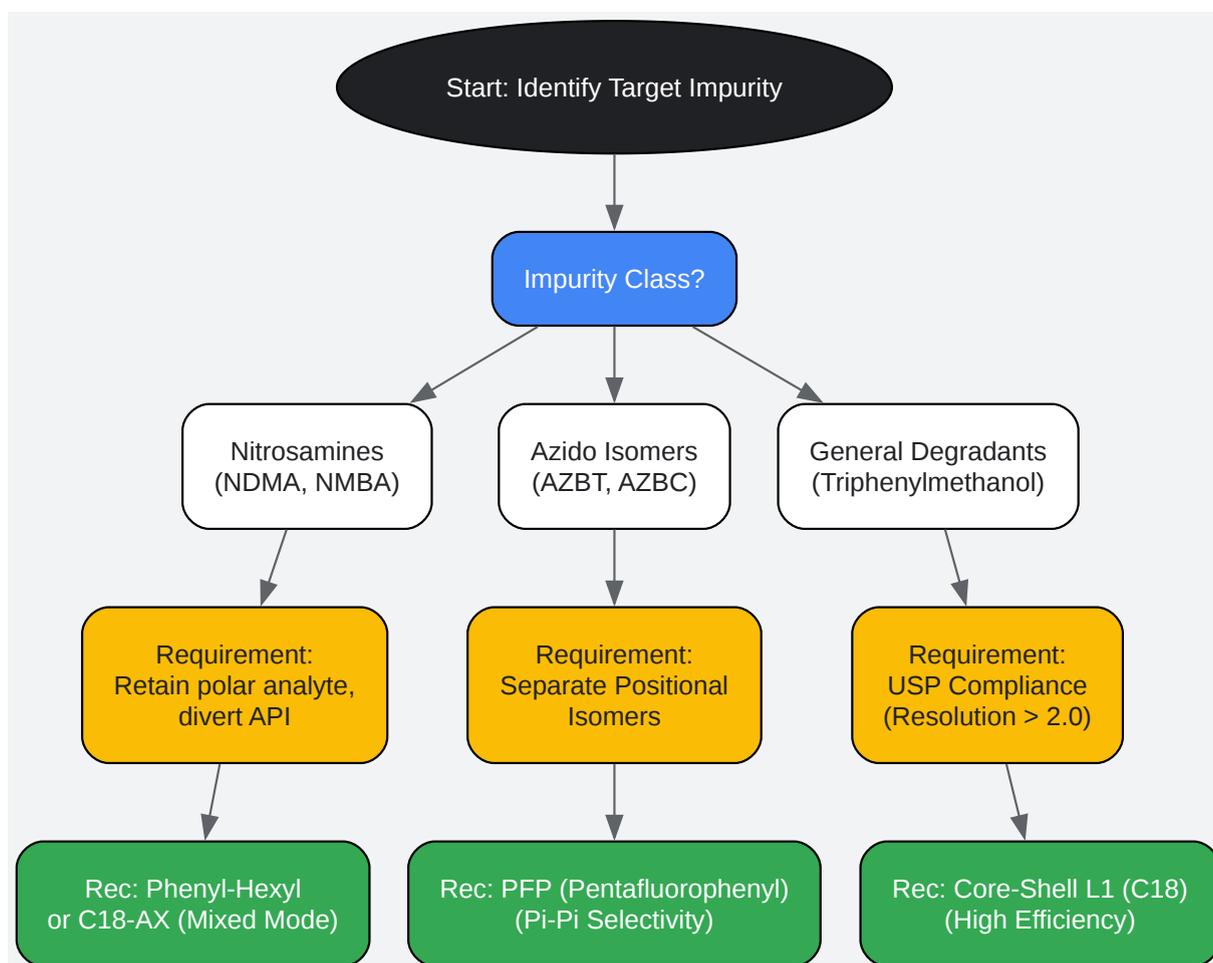
Troubleshooting Protocol:

- Modernize the L1: Replace fully porous 5 μm columns with Core-Shell (Fused Core) C18 (e.g., Kinetex or Cortecs, 2.7 μm). This doubles efficiency () without changing selectivity, instantly boosting resolution ().[1]
- Check Mobile Phase pH: The USP method uses Phosphoric Acid/Acetonitrile.[1] Ensure the aqueous component is pH ~2.2-2.5. If pH creeps up > 3.0, Losartan (weak acid) begins to ionize, eluting earlier and crashing into impurities.[1]

Visualizing the Solution

Diagram 1: Column Selection Decision Tree

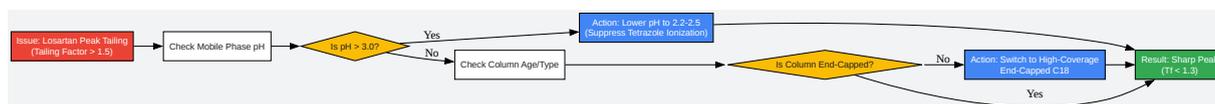
Caption: Logical flow for selecting the stationary phase based on specific impurity chemistry.



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Diagram 2: Troubleshooting Peak Tailing

Caption: Diagnostic workflow for resolving Losartan peak tailing issues.



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Summary Data: Column Performance Matrix

Impurity Class	Target Analytes	Recommended Phase	Mechanism of Action	Key Reference
Nitrosamines	NDMA, NDEA, NMBA	Phenyl-Hexyl or F5	retention of API; pore filling for small nitrosamines.[1]	FDA ORA Method [1]
Azido Impurities	AZBT, AZBC, AZTT	PFP (Pentafluorophenyl)	Electron-deficient ring targets azide/tetrazole electron density.[1]	Agilent App Note [2]
General Organic	Triphenylmethanol	Core-Shell C18 (L1)	Hydrophobic discrimination with high plate count ([1])	USP Monograph [3]
Polar Nitrosamines	NDMA (specifically)	C18-AX (Mixed Mode)	Anionic exchange retains acidic/polar species in high water.[1]	Waters App Note [4]

References

- FDA ORA.Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance.[1] (Method FY19-005-DPA).[1]
 - [1]
- Agilent Technologies.Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs.
- USP-NF.Losartan Potassium Monograph: Organic Impurities.[1] (USP 43-NF 38).[1]
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- Waters Corporation.

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